molecular formula C20H15ClN2O4S B2784276 4-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-phenyloxazol-5-amine CAS No. 823828-40-6

4-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-phenyloxazol-5-amine

Cat. No. B2784276
CAS RN: 823828-40-6
M. Wt: 414.86
InChI Key: PSBPULRFCBUGCM-UHFFFAOYSA-N
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Description

The compound “4-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-phenyloxazol-5-amine” is a complex organic molecule that contains several functional groups including a chlorophenyl group, a sulfonyl group, a furan ring, a phenyl group, and an oxazole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the chlorophenyl group could be introduced via electrophilic aromatic substitution, and the sulfonyl group could be introduced via a sulfonation reaction . The furan ring could be synthesized via a Paal-Knorr synthesis or similar method .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The chlorophenyl and phenyl groups would likely contribute to the compound’s overall aromaticity, while the oxazole ring would introduce some heteroatomic character .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the chlorophenyl group could undergo further electrophilic aromatic substitution reactions, while the sulfonyl group could participate in substitution or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the compound’s solubility could be affected by the polar sulfonyl group, while its melting and boiling points could be influenced by the size and complexity of the molecule .

Scientific Research Applications

Synthesis and Chemical Properties

Research into similar sulfonyl and oxazole compounds has focused on their synthesis and chemical properties. For instance, the synthesis of sulfonyl derivatives and their potential in creating various chemical entities through nucleophilic substitution and other reactions has been explored (Zhuo Chen et al., 2010; R. Cremlyn et al., 1990). These studies lay the groundwork for understanding the reactivity and potential applications of similar structures in various fields, including drug design and materials science.

Biological Activities

Compounds containing furan, sulfonyl, and oxazole groups have been investigated for their biological activities. Research demonstrates the antimicrobial and antiviral properties of certain sulfonyl derivatives, suggesting potential applications in treating infections and diseases (P. Sah et al., 2014; H. Bektaş et al., 2010). These findings highlight the importance of sulfonyl and related compounds in developing new therapeutic agents.

Material Science Applications

In the realm of material science, the unique properties of sulfonyl and oxazole derivatives have been utilized in creating advanced materials. For example, studies on the synthesis of fluorescent solvatochromic dyes and their applications in developing ultrasensitive fluorescent molecular probes are notable (Z. Diwu et al., 1997). These compounds' ability to exhibit strong solvent-dependent fluorescence makes them invaluable tools in biological research and diagnostics.

properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)-2-phenyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O4S/c21-15-8-10-17(11-9-15)28(24,25)20-19(22-13-16-7-4-12-26-16)27-18(23-20)14-5-2-1-3-6-14/h1-12,22H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBPULRFCBUGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-phenyloxazol-5-amine

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